molecular formula C14H8ClN5 B5886430 7-chloro-5-phenyltetrazolo[1,5-c]quinazoline

7-chloro-5-phenyltetrazolo[1,5-c]quinazoline

Cat. No.: B5886430
M. Wt: 281.70 g/mol
InChI Key: LYDQKKRBFQTIHA-UHFFFAOYSA-N
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Description

7-chloro-5-phenyltetrazolo[1,5-c]quinazoline is a heterocyclic compound that features a tetrazole ring fused to a quinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-5-phenyltetrazolo[1,5-c]quinazoline typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzonitrile with phenylhydrazine in the presence of a chlorinating agent can yield the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

7-chloro-5-phenyltetrazolo[1,5-c]quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-chloro-5-phenyltetrazolo[1,5-c]quinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-5-phenyltetrazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-5-phenyltetrazolo[1,5-c]quinazoline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-chloro-5-phenyltetrazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN5/c15-11-8-4-7-10-12(11)16-13(9-5-2-1-3-6-9)20-14(10)17-18-19-20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDQKKRBFQTIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C4=NN=NN24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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